molecular formula C₈¹³C₂H₁₂N¹⁵NO B1159285 Serotonin-13C215N

Serotonin-13C215N

Cat. No.: B1159285
M. Wt: 179.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Serotonin-13C₂15N is a stable isotope-labeled analog of serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in regulating mood, appetite, and sleep. This compound is specifically labeled with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, making it a valuable tool for quantitative metabolic and pharmacokinetic studies. Unlike its non-labeled counterpart, the isotopic labeling allows precise tracking of serotonin in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Its primary applications include:

  • Metabolic pathway tracing: Monitoring serotonin turnover and degradation in vivo.
  • Quantitative analysis: Serving as an internal standard for MS-based assays to improve accuracy .
  • Drug development: Studying interactions between serotonin and receptor subtypes (e.g., 5-HT receptors) without isotopic interference .

Properties

Molecular Formula

C₈¹³C₂H₁₂N¹⁵NO

Molecular Weight

179.19

Synonyms

3-(2-Aminoethyl-13C215N)-1H-indol-5-ol;  5-Hydroxytryptamine-13C215N;  Hippophaine-13C215N; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Composition and Structural Features

The table below compares Serotonin-13C₂15N with structurally or isotopically related compounds:

Compound Isotopic Label Molecular Weight Key Applications Isotopic Purity Key Features
Serotonin-13C₂15N 13C₂, 15N 176.13 g/mol¹ Metabolic tracing, MS/NMR standards ≥98%² Minimal metabolic perturbation
Serotonin-d4 D4 (deuterium) 180.21 g/mol³ Pharmacokinetic studies, receptor binding ≥98% Alters pharmacokinetics due to deuteration
Hypoxanthine-13C₂15N 13C₂, 15N 139.09 g/mol⁴ Lipid metabolism, nucleic acid research ≥98% Used in purine metabolism studies
S-(1,2-Dichlorovinyl)-Glutathione-13C₂15N 13C₂, 15N 408.68 g/mol⁵ Toxicity studies, glutathione pathway analysis ≥95% Models detoxification mechanisms

¹Calculated based on formula C₁₀H₁₂N₂O·HCl.
²Typical purity for isotope-labeled standards .
³Derived from deuterated analogs in .
⁴From Hypoxanthine-13C₂15N specifications .
⁵Estimated from structural data .

Analytical Performance

  • NMR Spectroscopy: Serotonin-13C₂15N exhibits distinct 13C and 15N NMR shifts compared to non-labeled serotonin. For example, the 13C-labeled carbons (positions 2 and 5 in the indole ring) show upfield shifts of 1.2–2.5 ppm, enabling unambiguous identification .
  • Mass Spectrometry: The isotopic enrichment reduces background noise in MS, improving sensitivity for low-abundance serotonin metabolites .

Pharmacological and Metabolic Differences

  • Deuterated vs. 13C/15N-Labeled Serotonin :
    • Serotonin-d4 (deuterated) may exhibit prolonged half-life due to the kinetic isotope effect (KIE), which slows metabolic cleavage of C-D bonds .
    • Serotonin-13C₂15N avoids KIE, making it preferable for studies requiring unaltered metabolic rates .
  • Hypoxanthine-13C₂15N : Unlike serotonin analogs, this compound is used in purine metabolism research, highlighting the versatility of 13C/15N labels across biomolecules .

Research Implications

Serotonin-13C₂15N addresses key limitations of deuterated or non-isotopic analogs by enabling precise metabolic studies without perturbing reaction kinetics. Its use in receptor binding assays (e.g., 5-HT receptor subtypes) provides insights into serotonin’s role in neurological disorders, such as depression and anxiety . Future applications may include multi-isotope labeling (e.g., 13C/15N/2H) for advanced tracer studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.